molecular formula C20H16N2O3S B11390121 6,7-dimethyl-N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide

6,7-dimethyl-N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11390121
M. Wt: 364.4 g/mol
InChI Key: GMTFVKGSNPCMCP-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic and carbonyl functionalities. Its systematic name might be a mouthful, but let’s break it down:

    6,7-dimethyl: Indicates two methyl groups attached to the chromene ring.

    N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]: Describes the benzothiazole moiety with a methyl group and a double bond (Z configuration) attached.

    4-oxo-4H-chromene-2-carboxamide: Highlights the chromene core with a carbonyl group (oxo) and an amide functionality.

Preparation Methods

Synthetic Routes::

    Industrial Production Methods:

    Laboratory Synthesis:

Chemical Reactions Analysis

Reactions::

    Oxidation: The carbonyl group can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl or benzothiazole functionalities.

    Substitution: Nucleophilic substitution at the amide nitrogen.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Explored for drug development due to its structural diversity.

    Industry: Limited applications, but its unique structure inspires further research.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors due to its diverse functional groups.

    Pathways: Further studies needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

6,7-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H16N2O3S/c1-10-4-5-14-18(6-10)26-20(21-14)22-19(24)17-9-15(23)13-7-11(2)12(3)8-16(13)25-17/h4-9H,1-3H3,(H,21,22,24)

InChI Key

GMTFVKGSNPCMCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C

Origin of Product

United States

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